DH 97 is an antagonist of melatonin receptor 2 (MT2; Kis = 252 and 1,100 for human MT2 and MT1 receptors, respectively). N-[2-[2-(phenylmethyl)-1H-indol-3-yl]ethyl]pentanamide is a member of indoles.
Related Compounds
Melatonin
Relevance: Melatonin is the endogenous ligand for melatonin receptors, including the MT2 receptor, which DH97 selectively antagonizes. [, , , , , , , , ] Understanding melatonin's actions and signaling pathways is crucial for comprehending the pharmacological effects of DH97. For example, both melatonin and DH97 have been shown to influence tear secretion, with melatonin potentially acting through different receptor subtypes than DH97. [] Similarly, both compounds have been studied in the context of carotid body chemoreceptor responses, where they exhibit contrasting effects, likely due to DH97's antagonistic properties. [, , ] Additionally, both molecules have been studied in models of corneal wound healing, highlighting their potential therapeutic relevance in ophthalmology. []
Agomelatine
Relevance: Agomelatine's agonistic activity at MT2 receptors contrasts with DH97's antagonistic effects. [, ] Comparing their actions can provide insights into the specific roles of MT2 receptor activation versus inhibition in various physiological processes. For instance, both compounds have been investigated for their effects on tear secretion, with agomelatine promoting it and DH97 potentially blocking melatonin's stimulatory effect. [] This difference in activity highlights the potential of targeting MT2 receptors for therapeutic purposes.
Relevance: Like agomelatine, IIK7's MT2 receptor agonistic activity contrasts with the antagonistic action of DH97. [, , ] This makes IIK7 a valuable tool for investigating the specific consequences of MT2 receptor activation. For instance, both compounds have been studied in the context of corneal wound healing, with IIK7 accelerating it, suggesting a potential therapeutic application for MT2 agonists. []
Relevance: 5-MCA-NAT's activation of MT2 receptors, in contrast to DH97's blockade, provides a comparative basis for understanding the physiological roles of these receptors. [, , , ] For example, both compounds have been investigated for their effects on intraocular pressure (IOP), with 5-MCA-NAT reducing it, potentially through MT2 and MT3 receptor activation. [, , ] This highlights the potential of targeting these receptors for treating ocular hypertension.
Luzindole
Relevance: While DH97 selectively targets the MT2 receptor, luzindole's non-selective antagonism allows for a broader assessment of melatonin receptor involvement. [, , , , ] By comparing their effects, researchers can dissect the contributions of individual receptor subtypes. Notably, both luzindole and DH97 have been used to investigate melatonin's role in iron- and lipopolysaccharide-induced lipid peroxidation. []
Prazosin
Relevance: Prazosin's ability to block MT3 receptors, which are also targeted by 5-MCA-NAT, provides insights into the potential involvement of this receptor subtype in melatonin's actions. [, , , , ] For example, prazosin has been shown to partially reverse melatonin's effects on chloride release in nonpigmented ciliary epithelial cells, suggesting a role for MT3 receptors in this process. []
4-Phenyl-2-propionamidotetralin (4-P-PDOT)
Relevance: Similar to DH97, 4-P-PDOT's selective antagonism of the MT2 receptor aids in dissecting the specific roles of this receptor subtype in various physiological processes. [, , ] Comparing their effects can further refine our understanding of MT2 receptor pharmacology.
Relevance: INS48848 represents a novel compound that, like 5-MCA-NAT and potentially in contrast to DH97, targets melatonin receptors to reduce IOP. [] This finding emphasizes the potential of developing melatonin receptor modulators for treating ocular hypertension.
Relevance: Like INS48848 and 5-MCA-NAT, INS48862's IOP-reducing properties suggest its potential as a therapeutic agent. [] It appears to act primarily through the MT2 receptor, providing further support for targeting this receptor in managing ocular hypertension.
Relevance: Along with INS48848 and INS48862, INS48852 showcases the potential of developing novel melatonin receptor modulators for managing IOP. [] Its preferential activation of the MT2 receptor further strengthens the therapeutic relevance of this receptor subtype.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fish oils in the diet have anti-inflammatory and cardiovascular benefits due to an abundance of ω-3 polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA). EPA ethyl ester is a stabilized ethyl ester form of this ω-3 C20:5 PUFA. EPA competitively inhibits the metabolism of (ω-6) arachidonic acid by cyclooxygenase enzymes,2 suggesting that EPA ethyl ester may also directly modulate the actions of enzymes involved in fatty acid metabolism. In addition, dietary EPA ethyl ester in rats increases fatty acid β-oxidation enzyme levels,3,4 indicating that EPA ethyl ester may alter the expression of genes related to fatty acid metabolism. Consistent with this concept, dietary supplementation with EPA ethyl ester in rats also down-regulates lipogenic genes, and decreases plasma cholesterol and triglyceride levels. Also, in rats fed a high-fat diet, supplementation with EPA ethyl ester blocks induced insulin resistance and corrects changes in adiponectin levels and TNF-α expression. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Icosapent Ethyl is a highly purified omega-3 fatty acid that can decrease serum triglyceride levels. Icosapent ethyl reduces serum triglycerides without an increase in LDL cholesterol, but increases the cholesterol and triglyceride content in skeletal muscle. Icosapent ethyl or ethyl eicosapentaenoic acid is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is used as adjunct therapy for severe hypertriglyceridemia (TG levels > 500 mg/dL). FDA approved on July 26, 2012. Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol. It has a role as an anticholesteremic drug, a marine metabolite, an antipsychotic agent, an antidepressant and a prodrug. It is a long-chain fatty acid ethyl ester and a polyunsaturated fatty ester. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid.
EL102 is a dual-inhibitor of apoptosis and angiogenesis. EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance. EL102 has in vitro activity against prostate cancer, characterised by accumulation in G2/M, induction of apoptosis, inhibition of Hif1α, and inhibition of tubulin polymerisation and decreased microtubule stability. In vivo, a combination of EL102 and docetaxel exhibits superior tumour inhibition. EL102 shows potential as both a single agent and within combination regimens for the treatment of prostate cancer, particularly in the chemoresistance setting.
Elafibranor is an agonist of the peroxisome proliferator-activated receptors (PPAR) α and δ.1 It increases HDL secretion and expression of the lipid-related genes ABCA1, PLIN2, and ABHD5 in Caco-2/TC7 cells in a PPARα-dependent manner. Elafibranor (10 mg/kg) decreases levels of plasma triglycerides and total cholesterol while increasing plasma HDL and expression of Acox1, a PPARα target gene, in the liver of ApoE2-KI wild-type, but not PPARα knockout, mice fed a Western diet. However, PPARα knockout mice exhibit a decrease in plasma total and non-HDL cholesterol levels, indicating PPARδ has a role in these functions. Elafibranor (30 mg/kg) reduces diet-induced macro- and micro-steatosis in a PPARα-deficient mouse model of non-alcoholic steatohepatitis. It also reduces cholesterol and triglyceride accumulation as well as macrovesicular steatosis in the liver of insulin-resistant db/db mice fed the methionine-choline deficient (MCD) diet. Formulations containing elafibranor are under clinical investigation for the treatment of non-alcoholic steatohepatitis. Elafibranor (code name GFT505) is a multimodal and pluripotent medication for treatment of atherogenic dyslipidemia for an overweight patient with or without diabetes. It is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. As of February 2016, elafibranor has completed 8 clinical trials and a phase III is in progress.
Elagolix is an orally bioavailable, second-generation, non-peptide based, small molecule compound and selective gonadotropin-releasing hormone (GnRH; LHRH) receptor antagonist, with potential hormone production inhibitory activity. Upon oral administration, elagolix competes with GnRH for receptor binding and inhibits GnRH receptor signaling in the anterior pituitary gland. This inhibits the secretion of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. In women, inhibition of FSH and LH prevents the production of estrogen by the ovaries. Inhibition of GnRH signaling may treat or prevent symptoms of sex hormone-dependent disease states. Elagolix is an oral, nonsteroidal gonadotropin releasing hormone (GnRH) antagonist that decreases estrogen production and is used to treat painful forms of endometriosis in women. Elagolix therapy is associated with a low rate of serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent liver injury. Elagolix has been used in trials studying the basic science and treatment of Endometriosis, Folliculogenesis, Uterine Fibroids, Heavy Uterine Bleeding, and Heavy Menstrual Bleeding. As of 24 July 2018, however, the U.S. Food and Drug Administration (FDA) approved AbbVie's elagolix under the brand name Orilissa as the first and only oral gonadotropin-releasing hormone (GnRH) antagonist specifically developed for women with moderate to severe endometriosis pain. It has been determined that endometriosis is one of the most common gynecologic disorders in the United States. In particular, estimates suggest that one in ten women of reproductive age is affected by endometriosis and experience debilitating pain symptoms. Moreover, women who are affected by this condition can suffer for up to six to ten years and visit multiple physicians before receiving a proper diagnosis. Subsequently, as Orilissa (elagolix) was approved by the FDA under priority review, this expedited new approval gives healthcare professionals another valuable option for treating the potentially unmet needs of women who are affected by endometriosis, depending on their specific type and severity of endometriosis pain.
Elagolix is an antagonist of the gonadotropin-releasing hormone receptor (GnRHR; Ki = 0.9 nM in a radioligand binding assay). It is selective for GnRHR over the cytochrome P450 (CYP) isoform CYP3A4 (IC50 = 56 μM) as well as a panel of 100 receptors, ion channels, enzymes, and transporters (IC50s = >10 μM). Elagolix inhibits GnRH-induced inositol phosphate production in RBL-1 cells expressing human GnRHR (IC50 = 1.5 nM). In vivo, elagolix (30 mg/kg) suppresses production of luteinizing hormone in castrated male cynomolgus macaques. Formulations containing elagolix have been used in the treatment of endometriosis. Elacytarabine is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. Elacytarabine is a fatty acid derivative of [cytarabine], an approved cytotoxic cancer drug. Cytarabine has limitations such as minimal uptake in solid tumours and is only used to treat leukaemia. Elacytarabine is designed to overcome this limitation and has shown considerable uptake in solid tumour cells. Elacytarabine is a patented new chemical entity of the nucleoside analog class, with improved biological properties and the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma and ovarian cancer.
Elacytarabine is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. Elacytarabine is a fatty acid derivative of [cytarabine], an approved cytotoxic cancer drug. Cytarabine has limitations such as minimal uptake in solid tumours and is only used to treat leukaemia. Elacytarabine is designed to overcome this limitation and has shown considerable uptake in solid tumour cells. Elacytarabine is a patented new chemical entity of the nucleoside analog class, with improved biological properties and the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma and ovarian cancer.
Elaidyl-sulfamide is a sulfamoyl analogue of oleoylethanolamide (OEA). ES is a lipid mediator of satiety that works through the peroxisome proliferator-activated receptor alpha (PPARα).